2-(Methylthio)benzylamine

Description

BenchChem offers high-quality 2-(Methylthio)benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Methylthio)benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

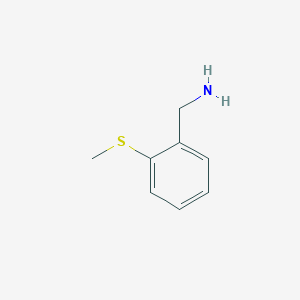

Structure

3D Structure

Properties

IUPAC Name |

(2-methylsulfanylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NS/c1-10-8-5-3-2-4-7(8)6-9/h2-5H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEJLBIEESKJLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371742 | |

| Record name | 2-(Methylthio)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56004-83-2 | |

| Record name | 2-(Methylthio)benzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(Methylthio)benzylamine synthesis pathway from benzyl chloride

An In-depth Technical Guide to the Synthesis of 2-(Methylthio)benzylamine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of a viable and efficient synthetic pathway for 2-(methylthio)benzylamine, a key intermediate in pharmaceutical and materials science research. While the direct ortho-functionalization of benzyl chloride presents significant regioselectivity challenges, this document outlines a robust two-step synthesis commencing from 2-chlorobenzonitrile. The guide delves into the mechanistic underpinnings of each reaction, provides detailed, field-proven experimental protocols, and presents a comparative analysis of critical process parameters. The target audience for this guide includes researchers, scientists, and professionals in the field of drug development and organic synthesis.

Introduction: Devising a Strategic Synthesis

The synthesis of substituted benzylamines is a cornerstone of medicinal chemistry, as this moiety is a common scaffold in a wide array of biologically active compounds. The target molecule, 2-(methylthio)benzylamine, is of particular interest due to the presence of a metabolically relevant methylthio group at the ortho position. A direct synthesis from benzyl chloride, while seemingly straightforward, is fraught with challenges. The primary obstacle lies in achieving the desired ortho-substitution pattern on the benzene ring. Electrophilic aromatic substitution reactions on a benzyl-substituted ring tend to yield a mixture of ortho, para, and meta isomers, with the para-substituted product often predominating. Furthermore, the presence of the chloromethyl group can lead to side reactions under many conditions.

Therefore, a more strategic approach is to begin with a precursor that already possesses the desired ortho-substitution pattern. This guide focuses on a highly efficient and scalable two-step synthesis starting from 2-chlorobenzonitrile. This pathway involves a nucleophilic aromatic substitution to introduce the methylthio group, followed by the reduction of the nitrile to the target benzylamine. This approach offers excellent control over regioselectivity and consistently high yields.

Overall Synthetic Workflow

The proposed synthesis is a two-step process, as illustrated in the following workflow diagram.

Caption: The SNAr mechanism for the synthesis of 2-(Methylthio)benzonitrile.

Experimental Protocol

A detailed experimental protocol for the synthesis of 2-(methylthio)benzonitrile is provided below. [1][2] Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Chlorobenzonitrile | 137.57 | 34.4 g | 0.25 |

| Sodium Thiomethoxide | 70.09 | 19.3 g | 0.275 |

| Dimethylformamide (DMF) | 73.09 | 250 mL | - |

Procedure:

-

To a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2-chlorobenzonitrile and dimethylformamide.

-

Stir the mixture at room temperature to ensure complete dissolution.

-

Slowly add sodium thiomethoxide to the solution. An exothermic reaction may be observed.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into 1 L of ice-water and stir.

-

Extract the aqueous mixture with diethyl ether (3 x 200 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield crude 2-(methylthio)benzonitrile.

-

The crude product can be purified by vacuum distillation (boiling point: 139-140°C at 7 mmHg) to afford a colorless to pale yellow oil. [1][2] Expected Yield: 90-98% [1][2]

Step 2: Synthesis of 2-(Methylthio)benzylamine

The final step of the synthesis is the reduction of the nitrile group of 2-(methylthio)benzonitrile to a primary amine. This transformation can be achieved using various reducing agents, with lithium aluminum hydride (LiAlH₄) being a common and effective choice. Catalytic hydrogenation is another viable method.

Reaction Mechanism: Nitrile Reduction with LiAlH₄

The reduction of a nitrile with LiAlH₄ proceeds via the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile. The reaction initially forms an imine intermediate, which is then further reduced to the primary amine.

Caption: Mechanism of nitrile reduction using Lithium Aluminum Hydride.

Experimental Protocol

The following protocol details the reduction of 2-(methylthio)benzonitrile to 2-(methylthio)benzylamine using LiAlH₄.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(Methylthio)benzonitrile | 149.21 | 29.8 g | 0.2 |

| Lithium Aluminum Hydride (LiAlH₄) | 37.95 | 9.1 g | 0.24 |

| Anhydrous Tetrahydrofuran (THF) | 72.11 | 400 mL | - |

| Sulfuric Acid (10% aq. solution) | 98.08 | As needed | - |

| Sodium Hydroxide (20% aq. solution) | 40.00 | As needed | - |

Procedure:

-

To a 1 L three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser under a nitrogen atmosphere, add LiAlH₄ and 200 mL of anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Dissolve 2-(methylthio)benzonitrile in 200 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension over 1 hour, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of 9 mL of water, 9 mL of 15% aqueous NaOH, and 27 mL of water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF.

-

Combine the filtrate and washings and remove the solvent under reduced pressure.

-

Dissolve the residue in diethyl ether and extract with 10% sulfuric acid.

-

Basify the acidic aqueous layer with 20% sodium hydroxide solution until pH > 12.

-

Extract the aqueous layer with diethyl ether (3 x 150 mL).

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to afford 2-(methylthio)benzylamine as an oil. Further purification can be achieved by vacuum distillation.

Expected Yield: 75-85%

Conclusion

The synthesis of 2-(methylthio)benzylamine can be effectively achieved through a two-step pathway starting from 2-chlorobenzonitrile. This method circumvents the regioselectivity issues associated with the direct functionalization of benzyl chloride and provides a reliable route to the target compound in high yield. The protocols described in this guide have been developed to be robust and scalable, making them suitable for both laboratory and pilot-plant scale production. The mechanistic insights provided should aid researchers in optimizing reaction conditions and troubleshooting potential issues.

References

- Process for the preparation of benzyl mercaptan.

- Method for producing 1,2-benzisothiazol-3-ones.

- Method for producing 1,2-benzisothiazol-3-ones.

-

Photocatalytic reduction of benzonitrile to benzylamine in aqueous suspensions of palladium-loaded titanium(iv) oxide. Chemical Communications (RSC Publishing). [Link]

-

Highly selective production of benzylamine from benzonitrile on metal-supported catalysts. Reaction Chemistry & Engineering (RSC Publishing). [Link]

Sources

Physicochemical properties of 2-(Methylthio)benzylamine

An In-depth Technical Guide to the Physicochemical Properties of 2-(Methylthio)benzylamine

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the core physicochemical properties of 2-(Methylthio)benzylamine. The information herein is synthesized to provide not only descriptive data but also field-proven insights into its handling, characterization, and application as a versatile chemical intermediate.

Introduction and Strategic Importance

2-(Methylthio)benzylamine is an organic compound whose strategic value lies in its unique bifunctional structure. Possessing both a nucleophilic primary amine and a modifiable methylthio group on a benzene scaffold, it serves as a highly versatile building block in synthetic chemistry.[1] Its derivatives are key precursors for compounds with demonstrated biological activities, including antibacterial and antifungal properties, making it a molecule of significant interest in medicinal chemistry.[1]

This document provides a detailed examination of its chemical and physical properties, spectroscopic signature, a validated synthetic approach, and critical safety protocols. Understanding these core attributes is paramount for its effective and safe utilization in research and development workflows.

Caption: Workflow for spectroscopic confirmation of 2-(Methylthio)benzylamine.

Synthesis Protocol: Reduction of 2-(Methylthio)benzamide

While several synthetic routes may exist, a reliable and scalable method involves the reduction of the corresponding amide. This approach is grounded in established organic chemistry principles. [2] Causality: The choice of a powerful reducing agent like Lithium Aluminum Hydride (LAH) is critical. LAH is a potent source of hydride (H⁻) ions, which are necessary to reduce the highly stable amide carbonyl group completely to a methylene group without affecting the aromatic ring or the thioether linkage. The use of an anhydrous ether solvent (like THF) is mandatory, as LAH reacts violently with protic solvents like water.

Step-by-Step Methodology

-

Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), equip a flame-dried, three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

-

Reagent Preparation: Suspend Lithium Aluminum Hydride (LAH, 1.2 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.

-

Amide Addition: Dissolve 2-(methylthio)benzamide (1.0 equivalent) in anhydrous THF and add it dropwise to the stirred LAH suspension via the dropping funnel over 30 minutes. Control the addition rate to maintain the reaction temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching (Self-Validating System): Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams. This specific sequence (Fieser workup) is crucial for safely quenching excess LAH and precipitating the aluminum salts into a granular, easily filterable solid. A successful quench is indicated by the formation of a white, free-flowing precipitate.

-

Isolation: Stir the resulting slurry at room temperature for 30 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with additional THF or ethyl acetate.

-

Purification: Combine the organic filtrates and remove the solvent under reduced pressure (rotary evaporation). The resulting crude oil can be purified by vacuum distillation to yield 2-(Methylthio)benzylamine as a yellow liquid.

Safety, Handling, and Storage

Due to its chemical nature as a corrosive amine, strict adherence to safety protocols is non-negotiable. The following guidelines are synthesized from safety data for structurally related compounds. [3][4]

Table 3: Hazard Identification and Personal Protective Equipment (PPE)

| Hazard Class | GHS Statement | Required PPE |

| Acute Toxicity | H302 + H312: Harmful if swallowed or in contact with skin. | Nitrile or neoprene gloves, lab coat. |

| Corrosion | H314: Causes severe skin burns and eye damage. | Chemical safety goggles, face shield, impervious lab coat, closed-toe shoes. |

| Flammability | H227: Combustible liquid. | Work away from open flames and sparks. |

-

Handling: Always handle 2-(Methylthio)benzylamine inside a certified chemical fume hood to avoid inhalation of vapors. [4]Ensure an emergency eye wash station and safety shower are immediately accessible. Avoid contact with skin, eyes, and clothing. [3]* Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. [3][4]Keep the container tightly sealed and store under an inert atmosphere (e.g., nitrogen) to prevent degradation. [5]* First Aid:

-

Skin Contact: Immediately remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. * Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [3] * Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. * Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [3]

-

Conclusion

2-(Methylthio)benzylamine is a valuable chemical intermediate with well-defined physicochemical properties. Its identity can be unequivocally confirmed through a combination of NMR, IR, and MS spectroscopy. While its synthesis is straightforward, its corrosive and toxic nature demands rigorous adherence to safety protocols. This guide provides the foundational knowledge required for researchers to confidently and safely incorporate this versatile building block into their synthetic and drug discovery programs.

References

-

PubChem. 2-(Methylthio)benzylamine. National Center for Biotechnology Information. [Link]

-

PrepChem. Synthesis of 2-(phenylthio)benzylamine. [Link]

-

LookChem. 2-(Methylthio)benzylamine. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024). [Link]

Sources

Spectroscopic Signature of 2-(Methylthio)benzylamine: A Predictive and Interpretive Guide for Researchers

Molecular Structure and its Spectroscopic Implications

2-(Methylthio)benzylamine (C₈H₁₁NS, Molecular Weight: 153.25 g/mol ) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[1][2] The molecule comprises a benzylamine core substituted at the ortho position with a methylthio (-SCH₃) group. This substitution pattern breaks the symmetry of the benzene ring, rendering all four aromatic protons and six aromatic carbons chemically non-equivalent. The primary amine (-NH₂), the benzylic methylene (-CH₂-), and the methylthio (-SCH₃) groups each provide characteristic signals in various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on data from closely related compounds such as benzylamine and 2-methylbenzylamine, we can predict the ¹H and ¹³C NMR spectra of 2-(Methylthio)benzylamine with a high degree of confidence.[1][3][4][5]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons, the amine protons, and the methylthio protons. The ortho-substitution will result in a complex splitting pattern for the aromatic protons.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for 2-(Methylthio)benzylamine (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Comparative Insights |

| Aromatic (4H) | 7.10 - 7.40 | Multiplet (m) | 4H | The aromatic region will show four distinct signals due to the ortho-substitution. The chemical shifts are influenced by the electron-donating nature of the -SCH₃ and -CH₂NH₂ groups. These values are comparable to those of 2-methylbenzylamine.[4] |

| Benzylic (-CH₂NH₂) | ~ 3.90 | Singlet (s) | 2H | This singlet corresponds to the two protons of the benzylic methylene group. Its chemical shift is similar to that observed in benzylamine.[3] |

| Methylthio (-SCH₃) | ~ 2.45 | Singlet (s) | 3H | The three protons of the methyl group attached to the sulfur atom will appear as a sharp singlet. This is consistent with the chemical shift of the methyl group in thioanisole and its derivatives. |

| Amine (-NH₂) | ~ 1.60 | Broad Singlet (br s) | 2H | The protons of the primary amine typically appear as a broad singlet. The chemical shift can vary with concentration and solvent, and the signal can be exchanged with D₂O. This is a characteristic feature of primary amines.[4] |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. Due to the lack of symmetry, eight distinct signals are expected: six for the aromatic carbons and two for the aliphatic carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Methylthio)benzylamine (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Comparative Insights |

| Quaternary Aromatic (C-S) | ~ 138 | The carbon atom attached to the sulfur is expected to be deshielded. |

| Quaternary Aromatic (C-CH₂NH₂) | ~ 140 | The carbon bearing the benzylamine moiety will also be a quaternary carbon with a downfield shift. |

| Aromatic (CH) | 125 - 130 | Four distinct signals for the aromatic CH carbons are anticipated in this range, typical for substituted benzenes. |

| Benzylic (-CH₂NH₂) | ~ 46 | This chemical shift is characteristic of the benzylic carbon in benzylamine derivatives.[5] |

| Methylthio (-SCH₃) | ~ 16 | The methyl carbon of the thioether group is expected to appear in the upfield region of the spectrum. |

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for structural verification.

-

Sample Preparation: Dissolve approximately 10-20 mg of purified 2-(Methylthio)benzylamine in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Record the spectrum on a 400 MHz or higher field spectrometer. A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Record the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be necessary compared to the ¹H NMR experiment.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(Methylthio)benzylamine will be dominated by absorptions corresponding to the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic groups, and the C-S bond of the thioether.

Table 3: Predicted IR Absorption Frequencies for 2-(Methylthio)benzylamine

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity | Rationale and Comparative Insights |

| N-H Stretch (Amine) | 3300 - 3400 | Medium, two bands | Primary amines typically show two stretching bands (symmetric and asymmetric) in this region, as seen in benzylamine.[6][7] |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak | These absorptions are characteristic of C-H bonds on a benzene ring. |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium | These bands correspond to the C-H stretching vibrations of the benzylic methylene and methylthio groups. |

| N-H Bend (Amine) | 1590 - 1650 | Medium to Strong | This scissoring vibration is a characteristic feature of primary amines. |

| Aromatic C=C Stretch | 1450 - 1600 | Medium, multiple bands | These absorptions arise from the skeletal vibrations of the benzene ring. |

| C-N Stretch | 1020 - 1250 | Medium | The stretching vibration of the carbon-nitrogen bond is expected in this region. |

| C-S Stretch | 600 - 800 | Weak to Medium | The carbon-sulfur stretch is typically weak and falls in the fingerprint region of the spectrum. |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: For a liquid sample, a thin film can be prepared between two KBr or NaCl plates. For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and compare them with known correlation tables and spectra of similar compounds.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. The electron ionization (EI) mass spectrum of 2-(Methylthio)benzylamine is expected to show a molecular ion peak and several characteristic fragment ions.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of 2-(Methylthio)benzylamine

| m/z | Proposed Fragment | Fragmentation Pathway | Rationale and Comparative Insights |

| 153 | [C₈H₁₁NS]⁺ | Molecular Ion (M⁺) | This peak corresponds to the intact molecule and confirms the molecular weight. |

| 136 | [C₈H₁₀S]⁺ | Loss of NH₂ | Loss of the amino radical is a common fragmentation pathway for primary amines. |

| 106 | [C₇H₆S]⁺ | α-cleavage (loss of CH₂NH₂) | Cleavage of the bond between the aromatic ring and the benzylic carbon. |

| 91 | [C₇H₇]⁺ | Tropylium ion | Rearrangement of the benzyl cation, a common fragment in benzyl-containing compounds. |

| 77 | [C₆H₅]⁺ | Phenyl cation | Loss of the side chain from the benzene ring. |

Predicted Fragmentation Pathway

The fragmentation of 2-(Methylthio)benzylamine is likely initiated by the ionization of a lone pair of electrons, either on the nitrogen or the sulfur atom. The primary fragmentation pathways are expected to involve the cleavage of the bonds adjacent to these heteroatoms and the aromatic ring.

Caption: Predicted major fragmentation pathways for 2-(Methylthio)benzylamine in EI-MS.

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use a standard electron ionization (EI) source at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-200) using a quadrupole or time-of-flight (TOF) analyzer.

-

Data Analysis: Identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.

Conclusion

This guide provides a comprehensive, predictive overview of the NMR, IR, and MS spectroscopic data for 2-(Methylthio)benzylamine. By leveraging data from analogous compounds and fundamental spectroscopic principles, a detailed and reliable spectral signature has been constructed. This information serves as an invaluable resource for scientists engaged in the synthesis, purification, and application of this important chemical entity, ensuring its accurate identification and facilitating further research and development. The provided experimental protocols offer a standardized approach to obtaining high-quality data for verification against these predictions.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Methylthio)benzylamine. National Center for Biotechnology Information. Retrieved from [Link]

-

LookChem. (n.d.). 2-(Methylthio)benzylamine. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). Retrieved from [Link]

-

LookChem. (n.d.). 2-(Methylthio)benzylamine Chemical Properties. Retrieved from [Link]

-

ResearchGate. (n.d.). *Figure S37 . 1 H NMR of N-[1-(methylthio)-2-nitroethenyl]-benzenamine (...) *. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Copper-Mediated Methylthiolation of Aryl Halides with DMSO - Supporting Information. Retrieved from [Link]

- Arjunan, V., Raj, A., Ravindran, P., & Mohan, S. (2014). Structure-activity relations of 2-(methylthio)benzimidazole by FTIR, FT-Raman, NMR, DFT and conceptual DFT methods. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 118, 951-965.

-

Royal Society of Chemistry. (n.d.). Thioamide N–C(S) Activation. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of (R)-R-methylbenzylamine. Retrieved from [Link]

-

ResearchGate. (n.d.). (A) IR spectra of pure benzylamine (2a, black), pure tetrabutylphosphonium bromide (3b, blue), and a mixture of 2a and 3b (red), recorded at room temperature. (B) enlargement of Figure 1A between 2600 and 4000 cm-1. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 4. 13 C NMR spectrums for the reaction of benzylamine (4) with.... Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzylamine. NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-(Methylthio)ethylamine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzylamine IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzylamine. Retrieved from [Link]

-

PubMed Central. (2023). Design, spectral, molecular modeling, antimitotic, analytical and mechanism studies of phenyl isothiocyanate Girard's T derived metal complexes. National Library of Medicine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzenemethanamine, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. pure.mpg.de [pure.mpg.de]

- 2. 2-(Methylthio)benzylamine|lookchem [lookchem.com]

- 3. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871) [hmdb.ca]

- 4. 2-Methylbenzylamine(89-93-0) 1H NMR [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Benzylamine [webbook.nist.gov]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 2-(Methylthio)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2-(Methylthio)benzylamine is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and materials. Its structure, featuring a benzylamine moiety ortho-substituted with a methylthio group, presents a unique electronic environment that is reflected in its NMR spectra. A thorough understanding of its ¹H and ¹³C NMR chemical shifts is crucial for reaction monitoring, structural confirmation, and purity assessment. This guide aims to provide a detailed technical overview of these spectral features, grounded in the fundamental principles of substituent effects on aromatic systems.

Predicted ¹H NMR Spectral Data for 2-(Methylthio)benzylamine

The ¹H NMR spectrum of 2-(Methylthio)benzylamine is predicted to exhibit distinct signals for the aromatic protons, the benzylic protons, the amine protons, and the methylthio protons. The chemical shifts are influenced by the electronic effects of both the -SCH₃ and -CH₂NH₂ groups. The -SCH₃ group is a weak ortho, para-director and is known to be weakly electron-donating through resonance, while the -CH₂NH₂ group is an activating, ortho, para-directing group.

Table 1: Predicted ¹H NMR Chemical Shifts for 2-(Methylthio)benzylamine in CDCl₃

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Notes |

| H-6 | ~7.25 | d | ~7.5 | Expected to be the most downfield aromatic proton due to proximity to the -SCH₃ group. |

| H-3 | ~7.20 | d | ~7.5 | Influenced by the ortho -CH₂NH₂ group. |

| H-4, H-5 | ~7.10 - 7.15 | m | - | Overlapping multiplets due to complex coupling. |

| -CH₂- | ~3.85 | s | - | Benzylic protons, typically a singlet. |

| -NH₂ | ~1.60 | s (broad) | - | Amine protons, often broad and concentration-dependent. May exchange with D₂O. |

| -SCH₃ | ~2.45 | s | - | Methylthio protons, a characteristic singlet. |

Rationale for Predicted Chemical Shifts

-

Aromatic Protons (H-3, H-4, H-5, H-6): The substitution pattern breaks the symmetry of the benzene ring, leading to four distinct signals for the aromatic protons. The chemical shifts in substituted benzenes are influenced by both inductive and resonance effects of the substituents[1][2]. The -SCH₃ group causes a slight upfield shift compared to benzene (δ 7.34 ppm), while the -CH₂NH₂ group also contributes to shielding[3]. The ortho-disubstitution pattern will result in a complex multiplet structure in the aromatic region[4][5].

-

Benzylic Protons (-CH₂-): The benzylic protons are adjacent to the electron-withdrawing nitrogen atom and the aromatic ring, placing their signal in the range of 3.8-3.9 ppm, similar to benzylamine itself[6][7][8].

-

Amine Protons (-NH₂): The chemical shift of amine protons is highly variable and depends on solvent, concentration, and temperature. They often appear as a broad singlet due to quadrupole broadening and chemical exchange.

-

Methylthio Protons (-SCH₃): The protons of the methylthio group are shielded and typically appear as a sharp singlet around 2.4-2.5 ppm.

Predicted ¹³C NMR Spectral Data for 2-(Methylthio)benzylamine

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the electronic effects of the substituents.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2-(Methylthio)benzylamine in CDCl₃

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| C-1 | ~138.0 | Quaternary carbon bearing the -CH₂NH₂ group. |

| C-2 | ~137.0 | Quaternary carbon bearing the -SCH₃ group. |

| C-6 | ~127.0 | Aromatic CH. |

| C-3 | ~126.5 | Aromatic CH. |

| C-4 | ~125.0 | Aromatic CH. |

| C-5 | ~124.0 | Aromatic CH. |

| -CH₂- | ~46.0 | Benzylic carbon. |

| -SCH₃ | ~15.5 | Methylthio carbon. |

Rationale for Predicted Chemical Shifts

-

Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are influenced by the substituent effects. The carbons directly attached to the substituents (C-1 and C-2) will be the most deshielded among the ring carbons[9][10][11]. The remaining aromatic carbons will appear in the typical range for substituted benzenes, between 120 and 130 ppm.

-

Benzylic Carbon (-CH₂-): The benzylic carbon is expected to resonate around 46 ppm, consistent with benzylamine derivatives[10].

-

Methylthio Carbon (-SCH₃): The carbon of the methylthio group is in a relatively shielded environment and is predicted to have a chemical shift of approximately 15.5 ppm.

Experimental Protocols

To obtain high-quality ¹H and ¹³C NMR spectra, proper sample preparation and data acquisition are paramount. The following protocols are designed to be self-validating and ensure reproducible results.

NMR Sample Preparation

This protocol outlines the standard procedure for preparing a small organic molecule for NMR analysis.[12][13][14][15]

Materials:

-

2-(Methylthio)benzylamine (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

-

Deuterated chloroform (CDCl₃)

-

High-quality 5 mm NMR tube

-

Pasteur pipette

-

Small vial

-

Vortex mixer (optional)

Procedure:

-

Weigh the Sample: Accurately weigh the required amount of 2-(Methylthio)benzylamine into a clean, dry vial.

-

Add Deuterated Solvent: Using a clean Pasteur pipette, add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Dissolve the Sample: Gently swirl the vial or use a vortex mixer to ensure the sample is completely dissolved. The solution should be clear and free of any particulate matter.

-

Transfer to NMR Tube: Carefully transfer the solution into a clean, unscratched NMR tube using the Pasteur pipette. Avoid introducing any solid particles into the tube.

-

Cap and Label: Securely cap the NMR tube and label it clearly with the sample information.

Diagram of NMR Sample Preparation Workflow

Caption: A stepwise workflow for preparing a small molecule NMR sample.

NMR Data Acquisition

The following is a general guide for acquiring 1D ¹H and ¹³C NMR spectra. Specific parameters may need to be adjusted based on the spectrometer and the sample concentration.[16][17][18][19]

¹H NMR Acquisition:

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent (CDCl₃).

-

Shim the magnetic field to optimize homogeneity. This can be done manually or using an automated shimming routine.

-

Tune and match the probe for the ¹H frequency.

-

Set acquisition parameters:

-

Pulse program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of scans (NS): 8-16 scans are typically sufficient for a moderately concentrated sample.

-

Spectral width (SW): A range of -2 to 12 ppm is usually adequate.

-

Acquisition time (AQ): ~2-4 seconds.

-

Relaxation delay (D1): 1-2 seconds.

-

-

Acquire the spectrum.

-

Process the data: Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum: Set the residual CHCl₃ peak to 7.26 ppm.

¹³C NMR Acquisition:

-

Follow steps 1-3 from the ¹H NMR acquisition.

-

Tune and match the probe for the ¹³C frequency.

-

Set acquisition parameters:

-

Pulse program: A proton-decoupled experiment (e.g., 'zgpg30').

-

Number of scans (NS): A higher number of scans (e.g., 128 or more) is generally required due to the low natural abundance of ¹³C.

-

Spectral width (SW): A range of 0 to 220 ppm is standard.

-

Acquisition time (AQ): ~1-2 seconds.

-

Relaxation delay (D1): 2 seconds.

-

-

Acquire the spectrum.

-

Process the data: Apply Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum: Set the CDCl₃ triplet to 77.16 ppm.

Diagram of NMR Data Acquisition and Processing

Caption: A generalized workflow for NMR data acquisition and processing.

Conclusion

This technical guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 2-(Methylthio)benzylamine. By understanding the fundamental principles of substituent effects and following the detailed experimental protocols, researchers can confidently identify and characterize this important synthetic intermediate. The provided tables of predicted chemical shifts serve as a valuable reference for spectral assignment, while the procedural outlines ensure the acquisition of high-quality, reliable data. This document is intended to be a practical resource for scientists engaged in research and development where the structural elucidation of small molecules is critical.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. (2023-08-29). [Link]

- Schorn, C.

-

ALWSCI. How To Prepare And Run An NMR Sample. (2025-07-24). [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University of California, Santa Cruz. NMR Sample Requirements and Preparation. [Link]

-

University of Delaware. Data Acquisition and Application Notes. [Link]

- Supporting Information for "Copper-Mediated Methylthiolation of Aryl Halides with DMSO". Royal Society of Chemistry.

- Common Acquisition Concepts and Problems for 1D/2D NMR.

- Mestrelab Research. A Tutorial for Chemists: Using Mnova to Process, Analyze and Report 1D and 2D NMR on Your Desktop.

- Step-by-step procedure for NMR d

-

Human Metabolome Database. 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). [Link]

- Harikrishna, K., et al. "Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides." Semantic Scholar.

-

Baranac-Stojanović, M. "Substituent Effects on Benzene Rings." ChemistryViews. (2018-03-15). [Link]

- Harikrishna, K., et al. "Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides."

- Supporting Information for "Visible Light Photoc

- Copies of 1H, 13C, 19F NMR spectra.

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-

-

Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]

- Govindaraju, V., et al. "Proton NMR chemical shifts and coupling constants for brain metabolites."

-

ResearchGate. 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and.... [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. (2023-01-29). [Link]

-

University of Calgary. Ch 13 - Aromatic H. [Link]

- Abraham, R. J., et al. "Proton Chemical Shifts in NMR. Part 141.

-

Gowda, B. T., & Usha, K. M. "Shifts in the position of benzene protons (δ 7.27) caused by substituents." ResearchGate. [Link]

-

Chemistry LibreTexts. 16.4: Substituent Effects in Substituted Aromatic Rings. (2022-09-24). [Link]

-

SpectraBase. 2-(Methylthio)ethylamine - Optional[13C NMR] - Chemical Shifts. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

YouTube. H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). (2024-06-04). [Link]

-

Chemguide. interpreting C-13 NMR spectra. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: Hans Reich NMR Collection - Content. [Link]

- CHEM 344 Shift Parameters.pdf.

-

Chemistry LibreTexts. 2.5: Carbon-13 NMR Spectroscopy. (2021-10-24). [Link]

Sources

- 1. Substituent Effects on Benzene Rings - ChemistryViews [chemistryviews.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 4. [PDF] Some interesting 1 H NMR features of ortho substituted N-methoxy-N-methyl benzamides | Semantic Scholar [semanticscholar.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871) [hmdb.ca]

- 7. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 15. organomation.com [organomation.com]

- 16. faculty.washington.edu [faculty.washington.edu]

- 17. Data Acquisition and Application Notes | UD NMR Center [sites.udel.edu]

- 18. ulethbridge.ca [ulethbridge.ca]

- 19. lsom.uthscsa.edu [lsom.uthscsa.edu]

The Versatile Synthon: A Technical Guide to 2-(Methylthio)benzylamine in Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of 2-(methylthio)benzylamine, a versatile and increasingly important building block in modern organic synthesis. Possessing both a nucleophilic amine and a modifiable methylthio group positioned on an aromatic scaffold, this compound offers a unique combination of reactivity that enables the construction of a diverse array of complex molecular architectures. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core physicochemical properties, key synthetic transformations, and practical applications of 2-(methylthio)benzylamine. Particular focus is given to its role in the synthesis of bioactive heterocycles, supported by detailed experimental protocols, mechanistic insights, and spectroscopic data.

Introduction: Unveiling a Bifunctional Building Block

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient and elegant construction of target molecules. 2-(Methylthio)benzylamine has emerged as a synthon of significant interest due to its inherent bifunctionality. The primary amine serves as a versatile nucleophile for a wide range of C-N bond-forming reactions, while the ortho-methylthio group can act as a directing group, a handle for further functionalization, or a key pharmacophoric element in the final product.

This guide will illuminate the synthetic utility of 2-(methylthio)benzylamine, moving beyond a simple catalog of reactions to provide a deeper understanding of the causality behind its reactivity and its strategic application in multistep synthesis.

Physicochemical and Spectroscopic Profile

A thorough understanding of a building block's fundamental properties is the bedrock of its effective utilization.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₁₁NS | [PubChem][1] |

| Molecular Weight | 153.25 g/mol | [PubChem][1] |

| Appearance | Yellow liquid | [ChemicalBook][2] |

| Boiling Point | 139-141 °C at 15 mmHg | [ChemicalBook][2] |

| Density | 1.09 g/cm³ | [LookChem][3] |

| Refractive Index | 1.594 | [LookChem][3] |

| LogP | 2.56750 | [LookChem][3] |

| CAS Number | 56004-83-2 | [PubChem][1] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylthio group (a singlet around δ 2.4-2.5 ppm), the benzylic methylene protons (a singlet around δ 3.8-4.0 ppm), the aromatic protons (multiplets in the aromatic region, δ 7.0-7.5 ppm), and the amine protons (a broad singlet which can exchange with D₂O).

-

¹³C NMR: The carbon NMR spectrum will display signals for the methylthio carbon (around δ 15-20 ppm), the benzylic methylene carbon (around δ 45-50 ppm), and the aromatic carbons in the region of δ 125-140 ppm.

-

Infrared (IR) Spectroscopy: Key vibrational bands are anticipated for the N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

-

Mass Spectrometry (MS): The mass spectrum should exhibit a molecular ion peak (M⁺) corresponding to the molecular weight of 153.25.

Core Reactivity and Synthetic Transformations

The synthetic potential of 2-(methylthio)benzylamine stems from the distinct reactivity of its two functional groups.

Caption: Key reactive sites of 2-(methylthio)benzylamine and resulting transformations.

Reactions at the Amine Terminus: A Gateway to Diverse Functionality

The primary amine of 2-(methylthio)benzylamine is a potent nucleophile, readily participating in a plethora of C-N bond-forming reactions. This reactivity is fundamental to its utility as a building block.

The formation of an amide bond is a cornerstone of medicinal chemistry. The N-acetylation of 2-(methylthio)benzylamine serves as a straightforward example of this transformation.

Experimental Protocol: Synthesis of N-(2-(methylthio)benzyl)acetamide

-

Materials:

-

2-(Methylthio)benzylamine

-

Acetyl chloride

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran)

-

-

Procedure:

-

Dissolve 2-(methylthio)benzylamine (1.0 eq.) and the non-nucleophilic base (1.2 eq.) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield N-(2-(methylthio)benzyl)acetamide.[4]

-

Caption: Workflow for the N-acetylation of 2-(methylthio)benzylamine.

The reaction of primary amines with isothiocyanates is a robust method for the synthesis of thiourea derivatives, a scaffold present in numerous biologically active compounds.

Experimental Protocol: Synthesis of N-substituted-N'-(2-(methylthio)benzyl)thioureas

This protocol is adapted from general procedures for thiourea synthesis.[5][6]

-

Materials:

-

2-(Methylthio)benzylamine

-

A suitable isothiocyanate (e.g., methyl isothiocyanate, phenyl isothiocyanate)

-

Anhydrous solvent (e.g., ethanol, benzene, or a chlorinated solvent)

-

-

Procedure:

-

Dissolve 2-(methylthio)benzylamine (1.0 eq.) in the chosen anhydrous solvent in a round-bottom flask.

-

Add the isothiocyanate (1.0 eq.) to the solution. The reaction is often exothermic.

-

Stir the mixture at room temperature or with gentle heating (e.g., reflux for a short period) until the reaction is complete, as monitored by TLC.[7]

-

Cool the reaction mixture. If the product precipitates, it can be collected by filtration.

-

If the product remains in solution, remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or benzene-petroleum ether).[7]

-

Participation in Heterocycle Synthesis

2-(Methylthio)benzylamine is a valuable precursor for the synthesis of various nitrogen-containing heterocycles, which are privileged structures in drug discovery.

Thio-substituted pyrimidines are a class of compounds with a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[8][9] 2-(Methylthio)benzylamine can be used in the construction of such heterocyclic systems. While a direct protocol starting from 2-(methylthio)benzylamine for a Biginelli-type reaction is not explicitly detailed in the initial search, its amine functionality makes it a suitable candidate for incorporation into pyrimidine rings through condensation reactions.

A plausible synthetic route would involve the reaction of 2-(methylthio)benzylamine with a β-dicarbonyl compound and an aldehyde, analogous to established methods for pyrimidine synthesis.

Quinazolines are another important class of N-heterocycles with diverse pharmacological activities.[10][11] Several synthetic strategies for quinazolines involve the condensation of 2-aminobenzylamines with various electrophiles. Molecular iodine-catalyzed amination of 2-aminobenzaldehydes with benzylamines is a known method for quinazoline synthesis.[8]

Applications in the Synthesis of Bioactive Molecules: A Case Study

While specific, named drug molecules synthesized directly from 2-(methylthio)benzylamine were not prominently featured in the initial literature survey, its utility is clearly demonstrated in the synthesis of classes of compounds with established biological activity. For instance, the synthesis of 2-(benzylthio)pyrimidine and 2-(benzimidazolylmethylthio)pyrimidine derivatives has been reported to yield compounds with significant antibacterial activity against multi-resistant strains of Escherichia coli and Staphylococcus aureus.[12][13][14]

General Protocol for the Synthesis of 2-(Benzylthio)pyrimidines:

This generalized procedure is based on the reaction of a thiopyrimidine with a benzyl halide. While not directly starting with 2-(methylthio)benzylamine, it illustrates the type of transformation where this building block could be incorporated.

-

A 2-thiopyrimidine is dissolved in a suitable solvent such as tetrahydrofuran (THF).

-

A base, like triethylamine (Et₃N), is added, and the mixture is stirred.

-

The appropriate benzyl halide (in this case, a derivative of 2-(methylthio)benzyl chloride, if available) is added dropwise.

-

The reaction is stirred for an extended period, after which the solvent is removed, and the product is isolated and purified.[12]

Future Outlook and Conclusion

2-(Methylthio)benzylamine is a building block with considerable untapped potential. Its bifunctional nature allows for a wide range of synthetic manipulations, making it an attractive starting material for the generation of diverse chemical libraries for drug discovery. Future research will likely focus on:

-

The development of novel multicomponent reactions utilizing 2-(methylthio)benzylamine.

-

Its application in the synthesis of complex natural products and their analogs.

-

The exploration of the methylthio group as a handle for late-stage functionalization, enabling rapid structure-activity relationship studies.

References

-

Malaysian Journal of Analytical Sciences. (n.d.). SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Methylthio)benzylamine. National Institutes of Health. Retrieved from [Link]

- Google Patents. (n.d.). Benzyl thioureas.

-

Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]

-

MDPI. (n.d.). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. Retrieved from [Link]

-

LookChem. (n.d.). 2-(Methylthio)benzylamine. Retrieved from [Link]

-

Scientific Research Publishing. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. SCIRP. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Retrieved from [Link]

-

Scientific Research Publishing. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Thiourea synthesis by thioacylation. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 2: Synthesis of the 2-methyl-3-substitutedquinazolin-4(3H)-one, 8a-q. Retrieved from [Link]

-

PubMed Central. (2013). Quinazoline derivatives: synthesis and bioactivities. National Institutes of Health. Retrieved from [Link]

Sources

- 1. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles [mdpi.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. mjas.analis.com.my [mjas.analis.com.my]

- 6. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 7. US3090810A - Benzyl thioureas - Google Patents [patents.google.com]

- 8. Quinazoline synthesis [organic-chemistry.org]

- 9. spectrabase.com [spectrabase.com]

- 10. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 11. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 14. researchgate.net [researchgate.net]

The Emerging Potential of 2-(Methylthio)benzylamine in Medicinal Chemistry: A Technical Guide

Foreword: Unveiling the Therapeutic Promise of a Versatile Scaffold

In the landscape of modern drug discovery, the identification of versatile molecular scaffolds that can be readily functionalized to interact with a multitude of biological targets is of paramount importance. 2-(Methylthio)benzylamine, a seemingly unassuming molecule, represents one such scaffold. Its unique combination of a reactive benzylamine moiety and a modifiable methylthio group provides a rich foundation for the development of novel therapeutics across diverse disease areas. This technical guide offers an in-depth exploration of the synthesis, potential applications, and mechanistic underpinnings of 2-(methylthio)benzylamine derivatives, providing a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into its potential as a source of novel anticancer, neuroprotective, and antibacterial agents, supported by detailed experimental protocols and mechanistic insights.

Core Synthesis of the 2-(Methylthio)benzylamine Scaffold

The strategic importance of 2-(methylthio)benzylamine lies in its accessibility through straightforward synthetic routes, allowing for the generation of a diverse library of derivatives. A robust and scalable approach involves a two-step process starting from 2-chlorobenzonitrile.

Step 1: Synthesis of 2-(Methylthio)benzonitrile

The initial step involves a nucleophilic aromatic substitution reaction where the chloro group of 2-chlorobenzonitrile is displaced by a methylthiolate anion.

-

Reaction Scheme:

-

2-Chlorobenzonitrile + Sodium thiomethoxide → 2-(Methylthio)benzonitrile + Sodium chloride

-

A detailed protocol for a similar reaction, the synthesis of (4-chloro-phenylthio)-2 benzonitrile, is described in patent EP0004257B1, which can be adapted for this synthesis.[1][2]

Step 2: Reduction of 2-(Methylthio)benzonitrile to 2-(Methylthio)benzylamine

The second step is the reduction of the nitrile group to a primary amine. This can be achieved through various catalytic hydrogenation methods.

-

Reaction Scheme:

-

2-(Methylthio)benzonitrile + H₂ (with catalyst) → 2-(Methylthio)benzylamine

-

Several catalytic systems are effective for the reduction of benzonitriles to benzylamines, including ruthenium, palladium, and nickel-based catalysts.[3][4] The choice of catalyst and reaction conditions can be optimized to achieve high yields and selectivity.

Experimental Protocol: Catalytic Reduction of a Benzonitrile to a Benzylamine

This protocol is a general guideline adapted from established procedures for benzonitrile reduction.[3][4]

Materials:

-

2-(Methylthio)benzonitrile

-

Anhydrous Tetrahydrofuran (THF) or Ethanol

-

Ruthenium or Palladium on Carbon (Pd/C) catalyst (e.g., 5-10 mol%)

-

High-pressure autoclave or hydrogenation apparatus

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

In a clean, dry Schlenk flask under an inert atmosphere, dissolve 2-(methylthio)benzonitrile (1 equivalent) in anhydrous THF or ethanol.

-

Carefully add the Pd/C catalyst to the solution.

-

Transfer the suspension to a high-pressure autoclave.

-

Seal the autoclave and purge several times with hydrogen gas.

-

Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 30-50 atm).

-

Stir the reaction mixture vigorously and heat to the appropriate temperature (e.g., 80-100 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen gas.

-

Purge the autoclave with an inert gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(methylthio)benzylamine.

-

The crude product can be purified by distillation under reduced pressure or by column chromatography on silica gel.

Potential Medicinal Chemistry Applications

The 2-(methylthio)benzylamine scaffold is a promising starting point for the development of novel drugs in several therapeutic areas.

Anticancer Activity: Targeting Microtubule Dynamics

Derivatives of the structurally related 2-(arylthio)benzylideneamino scaffold have been identified as potent inducers of apoptosis and inhibitors of tubulin polymerization.[5] This suggests that 2-(methylthio)benzylamine can serve as a key building block for a new class of anticancer agents that disrupt the mitotic spindle, a validated target in oncology.

Mechanism of Action:

Small molecule inhibitors of tubulin polymerization interfere with the dynamic instability of microtubules, which are essential components of the cytoskeleton and the mitotic spindle.[6][7] This disruption leads to cell cycle arrest in the G2/M phase, activation of the spindle assembly checkpoint, and ultimately, apoptosis (programmed cell death).[5]

Signaling Pathway: Tubulin Polymerization Inhibition and Apoptosis Induction

Caption: Inhibition of tubulin polymerization by 2-(Methylthio)benzylamine derivatives.

Quantitative Data: Anticancer Activity of a Related Scaffold

| Compound | Assay | Cell Line | Activity | Reference |

| (2-(2,5-dimethoxyphenylthio)-6-methoxybenzylideneamino)guanidine | Caspase Activation | T47D | EC₅₀ = 60 nM | [5] |

| (2-(2,5-dimethoxyphenylthio)-6-methoxybenzylideneamino)guanidine | Growth Inhibition | T47D | GI₅₀ = 62 nM | [5] |

Neuroprotection: SIRT2 Inhibition

Sirtuin 2 (SIRT2) is a NAD⁺-dependent deacetylase that has emerged as a therapeutic target for neurodegenerative diseases such as Huntington's and Parkinson's disease.[8][9] Thioether-containing compounds have shown promise as SIRT2 inhibitors.[10] The 2-(methylthio)benzylamine scaffold offers a novel starting point for the design of potent and selective SIRT2 inhibitors with the potential for neuroprotective effects.

Mechanism of Action:

SIRT2 inhibition has been shown to confer neuroprotection through multiple mechanisms. One key pathway involves the downregulation of the AKT/FOXO3a and MAPK signaling pathways, which are involved in apoptotic cell death.[11][12] Additionally, SIRT2 inhibition can reduce sterol biosynthesis by decreasing the nuclear trafficking of SREBP-2, a transcription factor that regulates cholesterol metabolism.[8][13] This modulation of cellular metabolism appears to be sufficient to reduce the toxicity of mutant huntingtin protein aggregates.

Signaling Pathway: Neuroprotection via SIRT2 Inhibition

Caption: A typical workflow for antibacterial drug discovery.

Quantitative Data: Antibacterial Activity of Thioether-Containing Compounds

| Compound Class | Bacteria | Activity (MIC) | Reference |

| Thioetherhydroxyethylsulfonamides | E. coli | 0.125 µg/mL | [14] |

| 2-(Benzylthio) methyl-1H-benzimidazole derivatives | S. aureus, E. coli | 140 - 290 µg/mL |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is based on standard methods for antimicrobial susceptibility testing. [9] Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Test compounds (2-(methylthio)benzylamine derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (broth only)

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a stock solution of each test compound and the positive control antibiotic.

-

In a 96-well plate, perform serial two-fold dilutions of the stock solutions in MHB to achieve a range of concentrations.

-

Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the bacterial inoculum to each well containing the test compounds, positive control, and a growth control (inoculum in broth without any compound). Include a sterility control (broth only).

-

Incubate the plates at 37 °C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the naked eye or by measuring the optical density at 600 nm.

Future Directions and Conclusion

The 2-(methylthio)benzylamine scaffold holds considerable promise for the future of medicinal chemistry. The versatility of its chemical handles allows for the creation of large and diverse compound libraries for high-throughput screening. Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Systematic modification of the aromatic ring, the amine, and the methylthio group will be crucial to optimize potency and selectivity for specific biological targets.

-

Pharmacokinetic Profiling: Early assessment of ADME (absorption, distribution, metabolism, and excretion) properties will be essential for identifying drug-like candidates.

-

Exploration of New Therapeutic Areas: The inherent reactivity of the scaffold suggests that its potential may extend beyond the applications discussed here. Investigating its utility in areas such as antiviral and anti-inflammatory drug discovery could be fruitful.

References

-

She, D. T., Wong, L. J., Baik, S. H., & Arumugam, T. V. (2018). SIRT2 Inhibition Confers Neuroprotection by Downregulation of FOXO3a and MAPK Signaling Pathways in Ischemic Stroke. Molecular Neurobiology, 55(12), 9188–9203. [Link]

- Various Authors. (n.d.). Catalytic Reduction of Nitriles. Science of Synthesis.

-

Luthi-Carter, R., et al. (2010). SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis. Proceedings of the National Academy of Sciences, 107(17), 7927-7932. [Link]

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

- She, D. T., Wong, L. J., Baik, S. H., & Arumugam, T. V. (2018). SIRT2 Inhibition Confers Neuroprotection by Downregulation of FOXO3a and MAPK Signaling Pathways in Ischemic Stroke. Molecular Neurobiology, 55(12), 9188–9203.

- Luthi-Carter, R., et al. (2010). SIRT2 inhibition achieves neuroprotection by decreasing sterol biosynthesis. PNAS.

- Dumontet, C., & Jordan, M. A. (2010). Microtubule-binding agents: a dynamic field of cancer therapeutics. Nature Reviews Drug Discovery, 9(10), 790-803.

- Hartung, W. H. (1928). Catalytic Reduction of Nitriles and Oximes. Journal of the American Chemical Society, 50(12), 3370-3374.

- Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964-1970.

- Pinney, K. G., et al. (n.d.). Representative small-molecule inhibitors of tubulin polymerization.

- Vellasco Jr, W. T., et al. (2014). Antibacterial activity of thioetherhydroxyethylsulfonamide derivatives. Medicinal Chemistry, 10(3), 271-276.

- Li, L., et al. (2009). Discovery and structure-activity relationships of (2-(arylthio)benzylideneamino)guanidines as a novel series of potent apoptosis inducers. Bioorganic & Medicinal Chemistry, 17(7), 2852-2858.

- G. S. S. V. Ramana, et al. (2024). Review; Recent approaches on Tubulin Polymerization inhibitors (2018- 2022). Delta University Scientific Journal, 7(1), 88-113.

- Various Authors. (n.d.). Amine synthesis by nitrile reduction. Organic Chemistry Portal.

- Various Authors. (n.d.). Nitrile to Amine - Common Conditions. Organic Chemistry Portal.

- Google Patents. (n.d.).

- Fares, M., et al. (2024). Newly designed 2-(aminomethyl)

- Gray, D. L., et al. (2023). Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Molecules, 28(12), 4843.

- Garuti, L., Roberti, M., & Bottegoni, G. (2014). Benzimidazole derivatives as kinase inhibitors. Current Medicinal Chemistry, 21(20), 2284-2298.

- Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors. (2015). ACS Medicinal Chemistry Letters, 6(5), 556-560.

- Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Deriv

- Google Patents. (n.d.).

- Direct cyanation reaction from benzoic acid to benzonitrile by paired electrosynthesis in liquid ammonia. (2023). RSC Publishing.

- Novel 2-benzylthio-5-(1,3,4-oxadiazol-2-yl)benzenesulfonamides with anticancer activity: Synthesis, QSAR study, and metabolic stability. (2022).

Sources

- 1. EP0004257B1 - Benzonitrile derivative, process for its preparation and its application - Google Patents [patents.google.com]

- 2. EP0004257A1 - Benzonitrile derivative, process for its preparation and its application - Google Patents [patents.google.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. Catalytic Reduction of Nitriles and Oximes - [www.rhodium.ws] [chemistry.mdma.ch]

- 5. Microtubins: a novel class of small synthetic microtubule targeting drugs that inhibit cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Frontiers | SIRT1 and SIRT2 Activity Control in Neurodegenerative Diseases [frontiersin.org]

- 10. Synthesis of benzothioamide derivatives from benzonitriles and H2S-based salts in supercritical CO2 | Semantic Scholar [semanticscholar.org]

- 11. SIRT2 Inhibition Confers Neuroprotection by Downregulation of FOXO3a and MAPK Signaling Pathways in Ischemic Stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Sirtuin 2 (SIRT2): Confusing Roles in the Pathophysiology of Neurological Disorders [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

An In-depth Technical Guide to the In Vivo and In Vitro Disposition of Benzylamine Compounds

Introduction: The Benzylamine Moiety in Drug Discovery

The benzylamine scaffold is a cornerstone in medicinal chemistry, recognized as a valuable pharmacophore in a diverse array of therapeutic agents, from antimicrobials and anticancer drugs to treatments for neurodegenerative diseases.[1] The inherent reactivity and metabolic susceptibility of the benzylamine group, however, present both opportunities and challenges in drug development. A profound understanding of the absorption, distribution, metabolism, and excretion (ADME) properties of this chemical class is paramount for optimizing pharmacokinetic profiles, ensuring therapeutic efficacy, and mitigating potential toxicities.

This guide provides a comprehensive exploration of the in vivo and in vitro disposition of benzylamine compounds. We will dissect the key metabolic pathways, delve into the experimental methodologies used to characterize their disposition, and bridge the often-observed gap between in vitro data and in vivo realities. This document is intended for researchers, scientists, and drug development professionals seeking to navigate the complexities of benzylamine pharmacology with a scientifically rigorous and field-proven approach.

Section 1: The Metabolic Landscape of Benzylamine Compounds

The biotransformation of benzylamine and its derivatives is a multifaceted process primarily orchestrated by two key enzyme superfamilies: Monoamine Oxidases (MAOs) and Cytochrome P450s (CYPs). The interplay between these enzymes dictates the metabolic fate of benzylamine compounds and significantly influences their pharmacokinetic and pharmacodynamic profiles.

Monoamine Oxidase (MAO)-Mediated Metabolism: The Primary Pathway

Monoamine oxidases are flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of biogenic and xenobiotic amines.[2] For benzylamine compounds, MAO-B is the principal isoform responsible for their metabolism.[2][3] The catalytic process involves the cleavage of the Cα-H bond, leading to the formation of an imine intermediate, which is subsequently hydrolyzed to benzaldehyde and ammonia.[4] Benzaldehyde is then further oxidized to benzoic acid.

The structure of the benzylamine derivative can significantly influence its affinity and turnover rate by MAO. For instance, substitutions on the benzyl ring can alter the electronic properties and steric hindrance, thereby modulating the interaction with the enzyme's active site.[5][6][7]

Cytochrome P450 (CYP)-Mediated Metabolism: A Secondary but Critical Route

While MAO-mediated metabolism is often the dominant pathway, Cytochrome P450 enzymes, particularly in the liver, play a crucial role in the further metabolism of benzylamine and its primary metabolites.[8] In rodents, CYP2A1 and CYP2E1 have been identified as being involved in the conversion of benzylamine to benzamide, which can then be metabolized to an epoxide.[8] This bioactivation to reactive intermediates is a critical consideration in toxicology, as these species can form adducts with cellular nucleophiles like glutathione.[8]

Phase II Conjugation: The Final Step to Excretion

Following oxidation by MAO and/or CYPs, the resulting metabolites, such as benzoic acid, undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion. The major in vivo metabolic fate of benzylamine in rats is the formation of hippuric acid, which results from the glycine conjugation of benzoic acid.[8][9]

Metabolic Pathway of Benzylamine

Caption: Metabolic pathways of benzylamine, highlighting the roles of MAO-B and CYPs.

Section 2: Bridging the Gap: In Vitro vs. In Vivo Disposition

A noteworthy characteristic of benzylamine disposition is the often-observed discrepancy between in vitro and in vivo metabolic rates. Studies have shown that benzylamine is extensively metabolized in vivo in rats, yet it exhibits limited metabolism in isolated rat liver subcellular fractions.[8][9] This highlights the importance of selecting appropriate in vitro systems and carefully interpreting the data in the context of the whole organism. The integration of data from various in vitro assays with in silico modeling is crucial for building a predictive understanding of in vivo pharmacokinetics.

Section 3: In Vitro Methodologies for Characterizing Benzylamine Disposition

A suite of well-established in vitro assays is essential for the preclinical characterization of benzylamine compounds. These assays provide critical data on metabolic stability, membrane permeability, and potential for drug-drug interactions.

Metabolic Stability Assessment

The evaluation of a compound's susceptibility to metabolic enzymes is a cornerstone of early drug discovery. Two primary in vitro systems are employed for this purpose: liver microsomes and hepatocytes.

-

Liver Microsomes: These are subcellular fractions of the endoplasmic reticulum and are enriched in Phase I enzymes, particularly CYPs. Microsomal stability assays are a cost-effective, high-throughput method to assess CYP-mediated metabolism.[10]

-

Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more physiologically relevant model of hepatic metabolism.[11]

Rationale for Experimental Choices: The use of both microsomes and hepatocytes provides a more complete picture of metabolic clearance. Microsomes are excellent for isolating and studying CYP-mediated pathways, while hepatocytes incorporate the contributions of both Phase I and Phase II enzymes, as well as cellular uptake and efflux processes.[3]

-

Preparation of Reagents:

-

Prepare a stock solution of the benzylamine test compound (e.g., 10 mM in DMSO).

-

Thaw pooled liver microsomes (e.g., human, rat) on ice.

-

Prepare a 100 mM phosphate buffer (pH 7.4).

-

Prepare an NADPH-regenerating system solution.

-

-

Incubation:

-

In a 96-well plate, combine the phosphate buffer, microsomes (final concentration e.g., 0.5 mg/mL), and the test compound (final concentration e.g., 1 µM).

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH-regenerating system.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing a cold stop solution (e.g., acetonitrile with an internal standard) to terminate the reaction.

-

-

Sample Analysis:

-

Centrifuge the plate to pellet the precipitated proteins.

-

Analyze the supernatant for the remaining parent compound using a validated LC-MS/MS method.

-

-

Data Analysis:

-